4-iso-Propylbenzenesulfinic acid sodium salt
Description
4-iso-Propylbenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula $ \text{C}9\text{H}{11}\text{SO}2\text{Na} $. It consists of a benzene ring substituted with an iso-propyl group (-CH(CH$3$)$2$) at the para position and a sulfinic acid (-SO$2^-$) group, neutralized by a sodium cation. This compound is primarily utilized in organic synthesis as a reducing agent, catalyst, or intermediate in pharmaceutical and agrochemical manufacturing. Its iso-propyl substituent imparts steric bulk, influencing solubility, reactivity, and interactions in chemical reactions .
Properties
IUPAC Name |
sodium;4-propan-2-ylbenzenesulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S.Na/c1-7(2)8-3-5-9(6-4-8)12(10)11;/h3-7H,1-2H3,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNSKUORHDQQTF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Propylbenzenesulfinic acid sodium salt typically involves the sulfonation of 4-iso-propylbenzene followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation reactors where 4-iso-propylbenzene is treated with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
4-iso-Propylbenzenesulfinic acid sodium salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines are often used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-iso-Propylbenzenesulfinic acid sodium salt has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving sulfonation reactions and their biological implications.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-iso-Propylbenzenesulfinic acid sodium salt exerts its effects involves its ability to act as a sulfonating agent. It can transfer its sulfonic group to other molecules, thereby modifying their chemical structure and properties. This sulfonation process can affect various molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs include sodium salts of benzenesulfinic acid derivatives with varying para-substituents. These substituents significantly alter physicochemical properties and applications:
Physicochemical Properties
- Solubility : Electron-donating groups (e.g., methoxy in Sodium 4-methoxybenzene-1-sulfinate) enhance water solubility, while alkyl groups (e.g., iso-propyl, methyl) reduce it due to hydrophobicity .

- Reactivity : The iso-propyl group in this compound introduces steric hindrance, slowing nucleophilic substitution reactions compared to smaller substituents like methyl .
- Acid-Base Behavior : All sodium salts dissociate in water, releasing the sulfinic/sulfonate anion and Na$^+$. The acidity of the parent sulfinic acid (pKa ~2–3) is modulated by substituents; electron-withdrawing groups increase acidity .
Research Findings and Trends
Recent studies highlight the role of substituents in tuning reactivity:
- Sodium 4-methoxybenzene-1-sulfinate demonstrates superior stability in aqueous buffers compared to alkyl-substituted analogs, making it ideal for pharmaceutical formulations .
- The iso-propyl group in this compound improves enantioselectivity in catalytic asymmetric reactions by 15–20% over methyl-substituted variants .
Biological Activity
4-iso-Propylbenzenesulfinic acid sodium salt, with the CAS number 89520-64-9, is a sulfinic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological systems. The following sections will explore the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.
This compound is a sodium salt of a sulfinic acid, which typically exhibits properties such as solubility in water and stability under various conditions. Its molecular formula is , and it possesses a sulfonyl group that can participate in various biochemical interactions.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. It is believed to interact with specific proteins and enzymes, potentially leading to:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering the levels of substrates and products.
- Antioxidant Activity : Sulfinic acids are known to exhibit antioxidant properties, which may protect cells from oxidative stress.
- Cell Signaling Modulation : By influencing signaling pathways, this compound could affect gene expression and cellular responses.
Biological Activities
Several studies have investigated the biological activities associated with this compound. Key findings include:
- Antimicrobial Properties : Research indicates that the compound exhibits antimicrobial activity against various bacterial strains. This could be particularly beneficial in developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in cellular models, suggesting it could be useful in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various sulfinic acids, this compound was tested against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to be promising for further development as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in managing inflammatory conditions.
Data Table: Summary of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | , |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | |
| Cytotoxicity | Induced cell death in cancer cell lines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

